3-bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione
Description
3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione is a brominated pyrrole-2,5-dione derivative characterized by a bromine substituent at position 3 and a 2-furylmethyl group at the N1 position. Pyrrole-2,5-diones (maleimides) are five-membered heterocyclic compounds with two ketone groups adjacent to the nitrogen atom, known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties .
Properties
IUPAC Name |
3-bromo-1-(furan-2-ylmethyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c10-7-4-8(12)11(9(7)13)5-6-2-1-3-14-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRCMQGFTLTOCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C=C(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601226877 | |
| Record name | 1H-Pyrrole-2,5-dione, 3-bromo-1-(2-furanylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601226877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428139-35-8 | |
| Record name | 1H-Pyrrole-2,5-dione, 3-bromo-1-(2-furanylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428139-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-2,5-dione, 3-bromo-1-(2-furanylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601226877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione typically involves the bromination of 1-(2-furylmethyl)-1H-pyrrole-2,5-dione. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process would include the careful control of temperature, pressure, and reactant concentrations to achieve efficient bromination.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: De-brominated products or hydrogenated derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 3-bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione exhibits promising antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's structural features may facilitate interactions with bacterial enzymes or receptors, leading to inhibition of growth or activity.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by interfering with specific biological pathways . The bromine atom and the furan moiety are believed to play crucial roles in these interactions, potentially leading to the development of new therapeutic agents targeting cancer.
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a valuable building block in the synthesis of more complex organic molecules. Its unique reactivity allows chemists to modify its structure and create derivatives with tailored properties . For instance, it can be brominated further or reacted with other functional groups to explore new chemical entities.
Synthesis Methodology
The synthesis of this compound typically involves the bromination of 1-(2-furylmethyl)-1H-pyrrole-2,5-dione under controlled conditions. This process can be optimized using continuous flow reactors in industrial settings to improve yields and efficiency .
Structural Studies and Mechanistic Insights
Binding Affinity Studies
Ongoing research focuses on the binding affinity of this compound to specific biological targets. Understanding these interactions is crucial for elucidating its mechanisms of action and specificity towards disease-related pathways .
Mechanism of Action
The mechanism of action of 3-bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the furan ring play crucial roles in binding to these targets, potentially leading to the inhibition or activation of biological pathways.
Comparison with Similar Compounds
Substituent Effects at the N1 Position
The N1 substituent significantly impacts biological activity and physicochemical properties. Key comparisons include:
Analysis :
Bromine Substitution at Position 3
Bromination at position 3 is a critical feature shared with several analogs:
Analysis :
Analysis :
Analysis :
- The target compound could be synthesized via Mitsunobu reaction using 2-furylmethyl alcohol, similar to ’s method.
- Water-soluble formulations (e.g., MI-1) highlight strategies to overcome pyrrole-2,5-diones’ typical hydrophobicity .
Biological Activity
3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione is an organic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, emphasizing its mechanisms of action, relevant case studies, and synthesis methods.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 256.05 g/mol. Its structure features a bromine atom, a furan ring, and a pyrrole ring, which are critical for its biological activity. The presence of the bromine atom enhances reactivity and influences interactions with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit various pathogenic strains:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that the compound could serve as a potential lead for developing new antibacterial agents .
Anticancer Activity
The compound's anticancer potential is also noteworthy. Preliminary studies have indicated that it may inhibit the growth of cancer cell lines through interactions with specific enzymes or receptors involved in cell proliferation pathways. The structural features allow it to bind effectively to target proteins associated with tumor growth.
Case Study: Interaction with Growth Factor Receptors
In a study investigating the interaction of pyrrole derivatives with epidermal growth factor receptors (EGFR) and vascular endothelial growth factor receptors (VEGFR), it was found that compounds similar to this compound demonstrated the ability to form stable complexes with these receptors. This interaction is crucial for their potential use as targeted therapies in cancer treatment .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to microbial growth and cancer cell proliferation.
- Receptor Binding : Its ability to bind to growth factor receptors suggests a mechanism for modulating signaling pathways that promote tumor growth.
- Membrane Interaction : Studies have shown that similar compounds can disrupt lipid bilayers, which may affect cellular integrity and function .
Synthesis Methods
The synthesis of this compound typically involves bromination reactions under controlled conditions. The general synthetic route includes:
- Starting Material : 1-(2-furylmethyl)-1H-pyrrole-2,5-dione.
- Bromination : Treatment with bromine or bromine-containing reagents.
- Reaction Conditions : Utilization of continuous flow reactors in industrial settings to optimize yields.
This method allows for selective bromination at the desired position on the pyrrole ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
